molecular formula C24H30Cl2N4 B4961756 2-(4-Methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride

2-(4-Methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride

Cat. No.: B4961756
M. Wt: 445.4 g/mol
InChI Key: ZIVBNCBBCYOYTD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4.2ClH/c1-19-10-12-20(13-11-19)23-18-28-22-9-4-3-8-21(22)25-24(28)27(23)17-7-16-26-14-5-2-6-15-26;;/h3-4,8-13,18H,2,5-7,14-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVBNCBBCYOYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCCN5CCCCC5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives, piperidine, and benzimidazole precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the piperidin-1-ylpropyl group.

    Cyclization reactions: to form the imidazo[1,2-a]benzimidazole core.

    Hydrochloride salt formation: to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

    Quality control: measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Possible use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: on enzymes, inhibiting or activating their function.

    Modulating receptor activity: , affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]benzimidazole derivatives: Known for their diverse biological activities.

    Piperidine-containing compounds: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

2-(4-Methylphenyl)-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole stands out due to its unique combination of functional groups, which may confer specific biological activities and therapeutic potential.

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